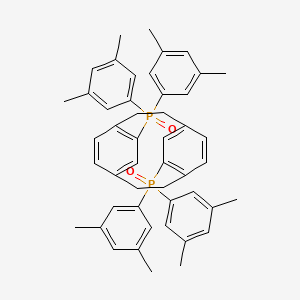
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to an oxygen atom and three carbon atoms, making it a phosphine oxide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its efficiency and versatility. The reaction conditions often include an inert atmosphere, such as argon, to prevent unwanted side reactions. The process may also involve the use of catalysts like copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
科学的研究の応用
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, such as hydrogenation and cross-coupling reactions.
Medicine: It is being explored for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) involves its interaction with various molecular targets. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the transformation of substrates into desired products. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in both research and industrial applications .
類似化合物との比較
Similar Compounds
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: This compound shares a similar phosphine oxide structure and is used as a ligand in various catalytic reactions.
1,3-Dicyanatobenzene: Although structurally different, this compound is used in similar applications, such as the production of polymers.
Uniqueness
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) stands out due to its unique cyclic structure, which provides distinct steric and electronic properties
特性
分子式 |
C48H50O2P2 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC名 |
5,11-bis[bis(3,5-dimethylphenyl)phosphoryl]tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene |
InChI |
InChI=1S/C48H50O2P2/c1-31-17-32(2)22-43(21-31)51(49,44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)52(50,45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3 |
InChIキー |
USFYXQCAXOZHHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
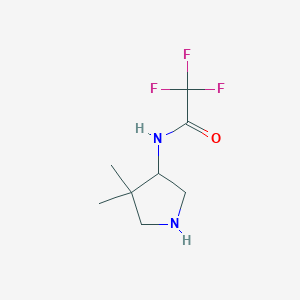
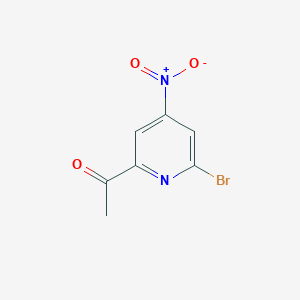
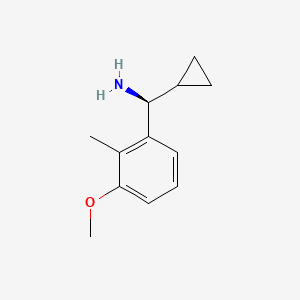
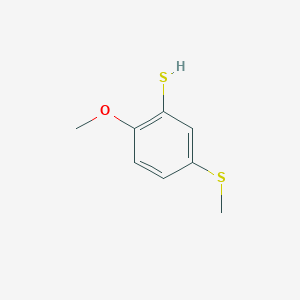
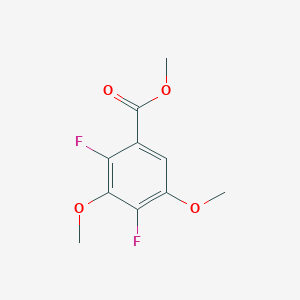
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
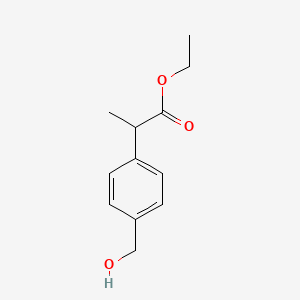
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
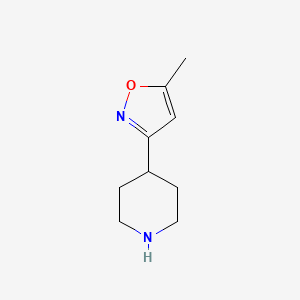

![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
